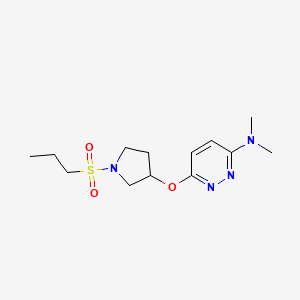

N,N-dimethyl-6-((1-(propylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-6-(1-propylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-4-9-21(18,19)17-8-7-11(10-17)20-13-6-5-12(14-15-13)16(2)3/h5-6,11H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIZDYYHRJCWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-6-((1-(propylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H20N4O2S

- Molecular Weight : 304.40 g/mol

- CAS Number : 894001-19-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

Neurotransmitter Modulation

Studies have shown that compounds similar to N,N-dimethyl derivatives can influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential applications in treating neurodegenerative diseases and mood disorders.

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property is particularly relevant in conditions such as arthritis and neuroinflammation.

In vitro Studies

- Cell Viability : In cellular models, the compound demonstrated a protective effect against oxidative stress-induced cell death.

- Cytokine Production : It was observed to significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

| Study | Cell Type | Effect Observed |

|---|---|---|

| Macrophages | Decreased TNF-alpha production | |

| Neuronal Cells | Increased cell viability under oxidative stress |

In vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Neuroprotective Effects : In a mouse model of neurodegeneration, administration of the compound resulted in improved behavioral outcomes and reduced markers of neuronal damage.

- Inflammation Reduction : Mice treated with the compound showed lower levels of systemic inflammation compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of N,N-dimethyl derivatives:

- Case Study 1 : A clinical trial involving patients with chronic pain reported significant improvements in pain scores following treatment with a related N,N-dimethyl compound.

- Case Study 2 : In patients with mild cognitive impairment, treatment with similar compounds showed improvements in cognitive function over a 12-week period.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Insights:

- Sulfonamide vs. Aromatic Groups : The target compound’s propylsulfonyl group on pyrrolidine contrasts with MW108’s aromatic naphthalene and pyridine groups, which enhance π-π stacking interactions critical for p38MAPK inhibition . The sulfonamide group may improve solubility but reduce membrane permeability compared to aromatic systems.

- Ring Substitutions : ’s compound features a bulkier 1,3,5-trimethylpyrazole-sulfonyl group, likely increasing steric hindrance and reducing binding affinity to compact active sites compared to the target’s propylsulfonyl group .

Pharmacological and Physicochemical Comparisons

Insights:

- Target vs. MW108 : MW108’s aromatic substituents contribute to higher molecular weight and lipophilicity, favoring blood-brain barrier penetration for neuroprotective applications . The target compound’s sulfonamide may limit CNS access but improve solubility for peripheral targets.

- Antimalarial Intermediate (P-0042) : The chloro and ketone groups in P-0042 increase polarity, aligning with antimalarial scaffolds requiring solubility in parasitic compartments .

Research Findings and Trends

- Kinase Inhibition : Sulfonamide-containing pyridazines (e.g., the target compound) are less common in kinase inhibitors than aromatic analogs like MW108, suggesting divergent target profiles .

- Synthetic Feasibility : The propylsulfonyl group in the target compound may offer simpler synthetic routes compared to ’s trimethylpyrazole-sulfonyl derivative, which requires multi-step functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.